molecular formula C5H10O2 B103548 (Tetrahydrofuran-3-yl)methanol CAS No. 15833-61-1

(Tetrahydrofuran-3-yl)methanol

Cat. No. B103548
CAS RN: 15833-61-1
M. Wt: 102.13 g/mol
InChI Key: PCPUMGYALMOCHF-UHFFFAOYSA-N
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Description

“(Tetrahydrofuran-3-yl)methanol” is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as Tetrahydro-3-furanylmethanol, Tetrahydro-3-furanmethanol, and (Oxolan-3-yl)methanol . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

“(Tetrahydrofuran-3-yl)methanol” has a molecular weight of 102.13 . It contains a total of 17 bonds, including 7 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

“(Tetrahydrofuran-3-yl)methanol” is a liquid at 20°C . It has a boiling point of 77°C at 4 mmHg and a flash point of 98°C . The specific gravity is 1.07 (20/20), and the refractive index is 1.46 .

Scientific Research Applications

1. Synthesis of Dinotefuran

(Tetrahydrofuran-3-yl)methanol has been used in the synthesis of dinotefuran, an important insecticide. A process involving the conversion of (tetrahydrofuran-3-yl)methanol enantiomers to (tetrahydrofuran-3-yl)methyl-camphor sulfonate diastereomers, followed by kinetic resolution, was employed. This resulted in a high enantiomeric excess (ee) value of 99% and yield of 85% (Wu Zong-ka, 2015).

2. Dielectric Relaxation Studies

(Tetrahydrofuran-3-yl)methanol has been studied for its dielectric relaxation properties in methanol and ethanol at different temperatures. These studies, employing Time Domain Reflectometry, help understand the dielectric parameters and thermodynamic properties of such systems (A. Chaudhari et al., 1999).

3. Mass Spectra Analysis of Carbohydrates

Research on tetrahydrofuran-2-methanol, closely related to (tetrahydrofuran-3-yl)methanol, has provided insights into the mass spectra of deprotonated carbohydrates. This is crucial for understanding the basic hydroxymethyl-substituted ring systems in simple carbohydrates (S. Dua et al., 1992).

4. Electron and Positron Scattering Studies

Studies on electron and positron collisions with 3-hydroxy-tetrahydrofuran, a molecule related to (tetrahydrofuran-3-yl)methanol, help understand the interactions of these particles with important biomolecules. This research has implications in both biological and material sciences (M. Brunger et al., 2009).

5. Heteroazeotropic Distillation and Pervaporation

Research on the separation of tetrahydrofuran-methanol mixtures via heteroazeotropic-batch-distillation and pervaporation demonstrates the efficiency of these processes. This research is significant in chemical engineering, particularly in the separation and purification of chemical mixtures (G. Genduso et al., 2014).

Safety And Hazards

“(Tetrahydrofuran-3-yl)methanol” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

oxolan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUMGYALMOCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935903
Record name (Oxolan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydrofuran-3-yl)methanol

CAS RN

15833-61-1
Record name (+-)-Tetrahydro-3-furanmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxolan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-3-furanmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triethylamine (13.7 mL, 98 mmol) was added to a solution of tetrahydro-3-furanmethanol (10.0 g, 98 mmol) in methylene chloride (100 mL) at 0° C. followed by addition of methanesulfonyl chloride (12.3 g, 108 mmol) dropwise. The reaction mixture was stirred at 0° C. for 1 h and then allowed to warm to ambient temperature and stirred overnight. Aqueous hydrochloric acid (1N, 100 mL) was added and the two layers were separated. The organic layer was washed with 1N aqueous hydrochloric acid (100 mL×2), saturated aqueous sodium bicarbonate (100 mL×3), and brine (50 mL×1), respectively. The organic phase was dried over anhydrous sodium sulfate and concentrated to afford crude mesylate of tetrahydro-3-furanmethanol.
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
53
Citations
S Sukdee, P Meepowpan, N Nantasaen… - Indonesian Journal of …, 2021 - journal.ugm.ac.id
The genus Mitrephora has been investigated and its anti-inflammatory, anti-bacterial and anti-parasitical activities were examined along with its potential as an anti-cancer cell line and …
Number of citations: 1 journal.ugm.ac.id
XY Wu, J Xiong, XH Liu, JF Hu - Chemistry & Biodiversity, 2016 - Wiley Online Library
Four new (1 – 4) and thirteen known (5 – 17) compounds were isolated from a rare cliff plant, Oresitrophe rupifraga. Based on spectroscopic evidence, the new structures were …
Number of citations: 16 onlinelibrary.wiley.com
H Li, L Wang - Tetrahedron, 2018 - Elsevier
A novel and practical synthesis of dinotefuran 1, featuring a new access to it from known key intermediate (tetrahydrofuran-3-yl)-methanamine 5, has been achieved through Michael …
Number of citations: 3 www.sciencedirect.com
BC Ibănescu, O May, A Monney, M Allan - … Chemistry Chemical Physics, 2007 - pubs.rsc.org
We studied dissociative electron attachment to a series of compounds with one or two hydroxyl groups. For the monoalcohols we found, apart from the known fragmentations in the 6–12 …
Number of citations: 117 pubs.rsc.org
BVS Reddy, S Ghanty, C Kishore, B Sridhar - Tetrahedron Letters, 2014 - Elsevier
The coupling of aldehydes or ketones with (2-(4-methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol in the presence of nitriles under the influence of 5 mol % tris(…
Number of citations: 19 www.sciencedirect.com
A Mosallanejad, O Lorthioir - Tetrahedron Letters, 2018 - Elsevier
The versatility of the under-utilised (cyanomethylene)tributylphosphorane (CMBP, Tsunoda reagent) was demonstrated on two occasions in a drug discovery context. Firstly, the high …
Number of citations: 7 www.sciencedirect.com
AK Ghosh, MR Belcher - The Journal of organic chemistry, 2020 - ACS Publications
Lewis acid-catalyzed rearrangements of 4,5-dihydro-1,3-dioxepines have been investigated. Rearrangement of vinyl acetals under a variety of conditions resulted in cis- and trans-2,3-…
Number of citations: 6 pubs.acs.org
AF Stepan, K Karki, WS McDonald… - Journal of medicinal …, 2011 - ACS Publications
A metabolism-based approach toward the optimization of a series of N-arylsulfonamide-based γ-secretase inhibitors is reported. The lead cyclohexyl analogue 6 suffered from extensive …
Number of citations: 94 pubs.acs.org
WW Zhu, ZM Zong, HL Yan, YP Zhao, Y Lu… - Fuel processing …, 2014 - Elsevier
Cornstalk liquefaction (CSL) in methanol, water or methanol/water mixed solvents was studied at 250–320 C. Each reaction mixture was separated into extract 1 (E 1 , including the …
Number of citations: 50 www.sciencedirect.com
JM Frost, MJ Dart, KR Tietje, TR Garrison… - Journal of medicinal …, 2010 - ACS Publications
Several 3-acylindoles with high affinity for the CB 2 cannabinoid receptor and selectivity over the CB 1 receptor have been prepared. A variety of 3-acyl substituents were investigated, …
Number of citations: 177 pubs.acs.org

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